GALK1-IN-1

描述

属性

IUPAC Name |

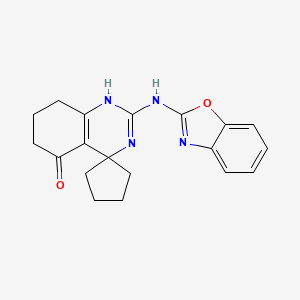

2-(1,3-benzoxazol-2-ylamino)spiro[1,6,7,8-tetrahydroquinazoline-4,1'-cyclopentane]-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c24-14-8-5-7-13-16(14)19(10-3-4-11-19)23-17(20-13)22-18-21-12-6-1-2-9-15(12)25-18/h1-2,6,9H,3-5,7-8,10-11H2,(H2,20,21,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDNVTCDQGOVLPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)C3=C(CCCC3=O)NC(=N2)NC4=NC5=CC=CC=C5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of GALK1 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of this writing, there is no publicly available information on a specific compound designated "GALK1-IN-1." Therefore, this guide provides a comprehensive overview of the mechanism of action for Galactokinase 1 (GALK1) inhibitors based on published research for other compounds in this class. The data, protocols, and pathways described herein are representative of the field and are intended to serve as a technical guide for understanding how GALK1 inhibitors are characterized.

Introduction: GALK1 as a Therapeutic Target

Galactokinase 1 (GALK1) is a critical enzyme in the Leloir pathway, the primary metabolic route for galactose catabolism.[1][2][3] It catalyzes the ATP-dependent phosphorylation of α-D-galactose to galactose-1-phosphate (Gal-1-P).[1][4][5] In the context of Classic Galactosemia, a rare genetic disorder caused by a deficiency in the downstream enzyme Galactose-1-Phosphate Uridylyltransferase (GALT), the accumulation of Gal-1-P is considered a key pathogenic driver of the disease's chronic complications.[6][7][8]

The therapeutic hypothesis is that by inhibiting GALK1, the production and subsequent accumulation of toxic Gal-1-P can be prevented, thereby mitigating the pathology of Classic Galactosemia.[6][9][10] This is supported by the observation that individuals with a deficiency in GALK1 (Type II Galactosemia) generally present with a much milder phenotype compared to Classic Galactosemia, with the primary symptom being the formation of cataracts.[3][10]

Mechanism of Action of GALK1 Inhibitors

The primary mechanism of action for most reported GALK1 inhibitors is competitive inhibition with respect to ATP.[11][12][13] However, non-competitive and allosteric inhibitors have also been identified.[11][12][14]

ATP-Competitive Inhibition

Human GALK1, a member of the GHMP kinase superfamily, possesses a distinct active site at the interface of its N- and C-terminal domains where both galactose and ATP bind.[1][15][16] The binding of ATP is understood to occur first, inducing a conformational change that facilitates the binding of galactose.[11][17] ATP-competitive inhibitors are designed to occupy the adenine-binding pocket, preventing ATP from binding and thus halting the phosphorylation of galactose.[11][12] Structural studies have confirmed that inhibitors, such as those from the spiro-benzoxazole series, bind in the ATP pocket.[11][12]

Allosteric Inhibition

More recently, fragment screening and crystallographic studies have revealed novel allosteric binding sites on the GALK1 enzyme, distal from the active site.[11][12] Inhibitors targeting these sites can induce conformational changes that prevent catalysis without directly competing with either ATP or galactose.[11][12] This mechanism offers potential advantages in terms of selectivity over other kinases.[11]

Signaling Pathway: The Leloir Pathway and Point of Inhibition

The diagram below illustrates the Leloir pathway for galactose metabolism and the strategic point of intervention for a GALK1 inhibitor.

References

- 1. Galactokinase - Wikipedia [en.wikipedia.org]

- 2. Galactokinase 1 is the source of elevated galactose‐1‐phosphate and cerebrosides are modestly reduced in a mouse model of classic galactosemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Galactokinase deficiency - Wikipedia [en.wikipedia.org]

- 4. medlineplus.gov [medlineplus.gov]

- 5. Galactokinase deficiency: lessons from the GalNet registry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. High-Throughput Screening for Human Galactokinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of novel inhibitors of human galactokinase by virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of novel inhibitors of human galactokinase by virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Fragment Screening Reveals Starting Points for Rational Design of Galactokinase 1 Inhibitors to Treat Classic Galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Structure-Based Optimization of Small Molecule Human Galactokinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. thesgc.org [thesgc.org]

- 17. researchgate.net [researchgate.net]

The Role of Galactokinase 1 (GALK1) in the Leloir Pathway: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Galactokinase 1 (GALK1) is a critical enzyme in human metabolism, catalyzing the first committed step in the Leloir pathway of galactose conversion. This ATP-dependent phosphorylation of galactose to galactose-1-phosphate is essential for the assimilation of dietary galactose into central glucose metabolism. Deficiencies in GALK1 function, arising from mutations in the GALK1 gene, lead to the autosomal recessive disorder Galactosemia Type II, primarily characterized by the formation of juvenile cataracts. Furthermore, GALK1 has emerged as a key therapeutic target for Classic Galactosemia (Galactosemia Type I), a more severe disorder caused by GALT deficiency, where inhibition of GALK1 can prevent the accumulation of the toxic metabolite galactose-1-phosphate. This technical guide provides an in-depth overview of GALK1's biochemical function, structure, kinetic properties, clinical significance, and its role as a target for drug discovery. Detailed experimental protocols for the expression, purification, and functional analysis of GALK1 are also presented.

Introduction: GALK1 and the Leloir Pathway

The Leloir pathway is the primary metabolic route for the catabolism of D-galactose, a monosaccharide derived from dietary lactose (B1674315) and the turnover of endogenous glycoconjugates.[1][2] This pathway converts galactose into glucose-1-phosphate, which can then enter glycolysis or be used for glycogen (B147801) synthesis. The pathway consists of four key enzymatic steps.[3]

GALK1 (EC 2.7.1.6) catalyzes the first irreversible step: the phosphorylation of α-D-galactose to galactose-1-phosphate (Gal-1-P), utilizing one molecule of ATP as the phosphate (B84403) donor.[2][4] This reaction effectively traps galactose within the cell for further metabolism.[5] The subsequent enzymes in the pathway, Galactose-1-Phosphate Uridylyltransferase (GALT) and UDP-Galactose 4'-Epimerase (GALE), further process Gal-1-P into UDP-glucose, which is then converted to glucose-1-phosphate.[6][7]

Biochemical and Structural Properties of Human GALK1

Gene and Protein Structure

The human GALK1 gene is located on chromosome 17q24 and encodes a 392-amino acid protein.[1][8] GALK1 belongs to the GHMP superfamily of small molecule kinases, which also includes homoserine kinase, mevalonate (B85504) kinase, and phosphomevalonate kinase.[2][9] Enzymes in this family share a conserved structural fold and catalytic mechanism, distinct from other kinase families.[2] The GALK1 protein is composed of two domains, an N-terminal and a C-terminal domain, which form a large cleft where the active site is located.[9] The binding of ATP occurs in a hydrophobic pocket at the interface of these two domains.[9]

Catalytic Mechanism and Kinetics

Human GALK1 follows an ordered ternary complex kinetic mechanism, where ATP binds to the enzyme first, inducing a conformational change that facilitates the subsequent binding of galactose.[6][10][11] The catalytic mechanism involves the abstraction of a proton from the C1-hydroxyl group of galactose by the active site residue Asp-186. The resulting alkoxide nucleophile then attacks the γ-phosphorus of the bound ATP, leading to the transfer of the phosphate group.[2] Arg-37 is another critical residue that stabilizes the anionic form of Asp-186.[2]

Quantitative kinetic parameters for wild-type human GALK1 have been determined and are summarized in the table below.

Data Presentation: Quantitative Data Summary

Table 1: Kinetic Parameters of Wild-Type Human GALK1

| Parameter | Substrate | Value | Unit | Reference(s) |

| Km | α-D-Galactose | 970 | µM | [12] |

| Km | ATP | 34 | µM | [3][12] |

| kcat | - | 8.7 | s-1 | [3] |

Clinical Relevance: GALK1 in Disease

Galactokinase Deficiency (Galactosemia Type II)

Galactokinase deficiency is an autosomal recessive metabolic disorder caused by loss-of-function mutations in the GALK1 gene.[8][13] A shortage of functional GALK1 prevents the phosphorylation of dietary galactose.[14] This leads to the accumulation of galactose in the blood (galactosemia) and urine (galactosuria).[13] The excess galactose is shunted into an alternative pathway where aldose reductase converts it to galactitol.[2][14] The accumulation of galactitol, an osmotically active sugar alcohol, within the lens of the eye leads to osmotic swelling, cellular damage, and the formation of cataracts, which is the primary clinical manifestation of the disease, often appearing within the first few weeks or months of life.[13][14] Unlike classic galactosemia, GALK1 deficiency does not typically present with the severe systemic complications seen in early infancy.[13] Treatment involves a galactose-restricted diet, which can prevent or reverse cataract formation if initiated early.[8]

Impact of Disease-Causing Mutations

Over 30 mutations in the GALK1 gene have been identified in individuals with Galactosemia Type II.[14] These mutations can have varying effects on the enzyme's structure and function. Many mutations, such as P28T, V32M, and G36R, result in protein insolubility and aggregation when expressed recombinantly, indicating that they disrupt proper protein folding.[11][15] Other mutations lead to soluble but catalytically impaired enzymes. For instance, the D46A mutant is inactive, as the Asp46 residue is crucial for binding galactose in the active site.[5][6] The effects of several known mutations are summarized in Table 2.

Table 2: Effects of Selected Disease-Causing GALK1 Mutations

| Mutation | Effect on Protein | Resulting Activity | Reference(s) |

| P28T | Insoluble | None (in vitro) | [11][15] |

| V32M | Insoluble | None (in vitro) | [11][16] |

| G36R | Insoluble | None (in vitro) | [11] |

| H44Y | Soluble | Less active than WT | [11] |

| D46A | Soluble | Inactive | [5][6] |

| R68C | Soluble | Less active than WT | [11] |

| A198V | Soluble | Near wild-type | [11][15] |

| T288M | Insoluble | None (in vitro) | [11] |

| G346S | Soluble | Less active than WT | [11] |

| G349S | Soluble | Less active than WT | [11] |

| A384P | Insoluble | None (in vitro) | [11] |

WT: Wild-Type

GALK1 as a Therapeutic Target

While GALK1 deficiency itself is a disease, the enzyme has emerged as a promising drug target for treating Classic Galactosemia (GALT deficiency). In this more severe disorder, the inability to metabolize Gal-1-P leads to its toxic accumulation. The therapeutic strategy, known as substrate reduction therapy, involves inhibiting GALK1 to prevent the formation of Gal-1-P in the first place.[8][17][18] This has spurred significant research into the discovery and optimization of small molecule GALK1 inhibitors. Several classes of inhibitors have been identified, with some achieving potent biochemical inhibition.

Table 3: Potency of Selected GALK1 Inhibitors

| Inhibitor Class | Compound | IC50 | Reference(s) |

| Spiro-benzoxazole | T1 | 12 µM | [13][14] |

| Spiro-benzoxazole | T2 | 17 µM | [13][14] |

| Dihydropyrimidine | C1 | 3.5 µM | [7] |

| Dihydropyrimidine | 53 | 220 nM | [8] |

| Quinoxaline Scaffold | 11 | 31 - 209 µM | [19] |

| Quinoxaline Scaffold | 12 | 25 - 198 µM | [19] |

IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Mandatory Visualizations

Caption: The Leloir Pathway of Galactose Metabolism.

Caption: Therapeutic Logic of GALK1 Inhibition.

Caption: Workflow for GALK1 Expression and Analysis.

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and functional analysis of recombinant human GALK1.

Recombinant Human GALK1 Expression and Purification

This protocol is adapted for the expression of His-tagged human GALK1 in E. coli.

-

Transformation: Transform E. coli BL21(DE3) cells with a pET-based expression vector containing the human GALK1 cDNA sequence with an N-terminal His6-tag. Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.

-

Culture Growth: Inoculate a starter culture with a single colony and grow overnight. Use the starter culture to inoculate a larger volume of Terrific Broth (TB) medium. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.1 mM. Continue to incubate overnight at 18°C with shaking.[14]

-

Cell Harvest: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C.

-

Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM sodium phosphate pH 7.4, 500 mM NaCl, 5% glycerol, 0.5 mM TCEP, 30 mM galactose).[14] Lyse the cells using a sonicator or French press.

-

Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant.

-

Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA affinity column. Wash the column extensively with lysis buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM).

-

Elution: Elute the bound His-tagged GALK1 protein using an elution buffer containing a high concentration of imidazole (e.g., 300 mM).

-

Size-Exclusion Chromatography (Optional but Recommended): For higher purity, further purify the eluted protein using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., 50 mM sodium phosphate pH 7.4, 500 mM NaCl, 5% glycerol, 0.5 mM TCEP).[14]

-

Concentration and Storage: Concentrate the purified protein to the desired concentration. Aliquot and flash-freeze in liquid nitrogen for storage at -80°C.

GALK1 Activity Assay (Kinase-Glo™ Luminescent Assay)

This homogeneous assay measures kinase activity by quantifying the amount of ATP remaining in the reaction. A decrease in ATP corresponds to kinase activity.

-

Reagent Preparation: Prepare the Kinase-Glo™ Reagent according to the manufacturer's protocol (Promega). Prepare the assay buffer (e.g., 20 mM HEPES pH 7.5, 5 mM MgCl2, 60 mM NaCl, 1 mM DTT, 0.01% BSA).[13]

-

Reaction Setup: In a 384-well white plate, set up the kinase reaction. For a 10 µL final volume, combine:

-

Incubation: Incubate the reaction at room temperature or 30°C for a set time (e.g., 60 minutes).

-

Detection: Add an equal volume (10 µL) of prepared Kinase-Glo™ Reagent to each well to terminate the kinase reaction and initiate the luminescence reaction.

-

Signal Measurement: Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate-reading luminometer. The signal is inversely proportional to GALK1 activity.

GALK1 Activity Assay (Coupled Enzyme Spectrophotometric Assay)

This continuous assay couples the production of ADP from the GALK1 reaction to the oxidation of NADH, which is monitored by a decrease in absorbance at 340 nm.

-

Reagent Preparation:

-

Assay Buffer: e.g., 20 mM Tris-HCl pH 7.5, 150 mM KCl, 5 mM MgCl2.

-

Reaction Mix Cocktail: In the assay buffer, prepare a cocktail containing:

-

-

Assay Procedure:

-

Set a spectrophotometer to 340 nm and equilibrate the cuvette holder to 25°C or 37°C.

-

To a cuvette, add the reaction mix cocktail and the purified GALK1 enzyme.

-

Monitor the absorbance at 340 nm to establish a stable baseline.

-

Initiate the reaction by adding the substrate, D-galactose (e.g., 3.3 mM final concentration).[9]

-

Immediately mix and record the decrease in absorbance at 340 nm over time.

-

-

Calculation: Calculate the reaction rate from the linear portion of the curve using the molar extinction coefficient of NADH (6220 M-1cm-1).

Site-Directed Mutagenesis of GALK1

This protocol provides a general workflow for introducing point mutations into the GALK1 gene using a plasmid template.

-

Primer Design: Design two complementary mutagenic oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C.

-

PCR Amplification: Set up a PCR reaction using a high-fidelity DNA polymerase (e.g., Pfu or Q5 polymerase) to amplify the entire plasmid. The reaction should contain:

-

Template plasmid DNA (5-50 ng).

-

Forward mutagenic primer.

-

Reverse mutagenic primer.

-

dNTPs.

-

High-fidelity polymerase and its corresponding buffer.

-

-

PCR Cycling: Use a thermocycler with an initial denaturation step, followed by 16-20 cycles of denaturation, annealing (e.g., 55°C), and extension, and a final extension step. The extension time should be sufficient to amplify the entire plasmid.

-

Template Digestion: Following PCR, digest the parental, methylated template DNA by adding the DpnI restriction enzyme directly to the PCR product. Incubate at 37°C for at least 1 hour. DpnI specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated (mutant) plasmid intact.

-

Transformation: Transform competent E. coli cells (e.g., DH5α or XL1-Blue) with the DpnI-treated PCR product.

-

Selection and Sequencing: Plate the transformed cells on selective LB agar plates. Pick individual colonies, grow overnight cultures, and isolate the plasmid DNA. Verify the presence of the desired mutation and the absence of any secondary mutations by Sanger sequencing.

Conclusion

GALK1 plays a foundational and indispensable role in galactose metabolism. Its dysfunction is the direct cause of Galactosemia Type II, and its activity is a critical control point in the flux of galactose through the Leloir pathway. The growing understanding of its structure, mechanism, and involvement in disease has solidified its position as a significant target for therapeutic intervention, particularly for Classic Galactosemia. The data and protocols presented in this guide are intended to provide researchers, scientists, and drug development professionals with a comprehensive resource to facilitate further investigation into the biology of GALK1 and the development of novel therapeutics targeting this key metabolic enzyme.

References

- 1. | BioWorld [bioworld.com]

- 2. Galactokinase - Wikipedia [en.wikipedia.org]

- 3. View single kinetic law entry [sabiork.h-its.org]

- 4. GALK1 galactokinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. Galactokinase deficiency: lessons from the GalNet registry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Structure-Based Optimization of Small Molecule Human Galactokinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Functional analysis of disease-causing mutations in human galactokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. uniprot.org [uniprot.org]

- 12. Fragment Screening Reveals Starting Points for Rational Design of Galactokinase 1 Inhibitors to Treat Classic Galactosemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Biochemical characterization of two GALK1 mutations in patients with galactokinase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Molecular and Biochemical Characterization of Human Galactokinase and its small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Molecular and biochemical characterization of human galactokinase and its small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Role of GALK1 Inhibition in Classic Galactosemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for GALK1 Inhibition in Classic Galactosemia

Classic galactosemia is an autosomal recessive disorder caused by a severe deficiency of the enzyme galactose-1-phosphate uridylyltransferase (GALT). This enzymatic block in the Leloir pathway, the primary route of galactose metabolism, leads to the accumulation of galactose-1-phosphate (Gal-1-P), a cytotoxic metabolite believed to be a major driver of the long-term complications of the disease. These complications can include cognitive impairment, speech difficulties, and, in females, primary ovarian insufficiency, which persist despite a galactose-restricted diet.

The enzyme galactokinase 1 (GALK1) catalyzes the phosphorylation of galactose to Gal-1-P, the initial step in the Leloir pathway. Therefore, inhibiting GALK1 presents a compelling therapeutic strategy. By blocking the production of Gal-1-P, a GALK1 inhibitor could potentially mitigate the toxic effects of its accumulation and alleviate the chronic complications associated with classic galactosemia. This "substrate reduction therapy" approach is a key area of research in the development of novel treatments for this debilitating disease.

The Leloir Pathway and the Impact of GALT Deficiency

The Leloir pathway is the central metabolic route for converting galactose into glucose-1-phosphate, which can then enter glycolysis.

An In-depth Technical Guide to GALK1-IN-1 for Studying Inborn Errors of Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the rationale, experimental validation, and application of a representative galactokinase 1 (GALK1) inhibitor, herein referred to as GALK1-IN-1, for the study and potential therapeutic intervention in inborn errors of metabolism, specifically Classic Galactosemia.

Introduction: The Rationale for GALK1 Inhibition in Classic Galactosemia

Classic Galactosemia is an autosomal recessive disorder caused by a deficiency in the enzyme galactose-1-phosphate uridylyltransferase (GALT).[1] This enzymatic block in the Leloir pathway leads to the accumulation of galactose-1-phosphate (Gal-1-P), which is considered a primary pathogenic driver of the severe long-term complications associated with the disease, including cognitive and neurological impairments.[2][3]

Galactokinase 1 (GALK1) is the enzyme responsible for the first committed step in galactose metabolism, catalyzing the phosphorylation of galactose to Gal-1-P.[3][4] The therapeutic hypothesis posits that inhibiting GALK1 would reduce the production and subsequent accumulation of toxic Gal-1-P, thereby ameliorating the pathophysiology of Classic Galactosemia.[2] This substrate reduction approach is supported by observations that individuals with GALK1 deficiency (Type II Galactosemia) present with much milder symptoms, primarily cataracts, and do not accumulate Gal-1-P.[3]

This guide focuses on a hypothetical potent and selective small molecule inhibitor, this compound, as a tool to investigate the therapeutic potential of GALK1 inhibition. The data and protocols presented are based on published information for various developed GALK1 inhibitors.

Biochemical and Cellular Activity of Representative GALK1 Inhibitors

The development of GALK1 inhibitors has led to the identification of several chemical series with varying potencies. The following tables summarize the inhibitory activities of representative compounds from the literature.

Table 1: In Vitro Inhibition of Human GALK1 by Representative Inhibitors

| Compound Series | Representative Compound | Biochemical IC50 (µM) |

| Spiro-benzoxazole | T1 | 12 |

| Spiro-benzoxazole | T2 | 17 |

| Phenylsulfonamide | Series Representative | Not specified |

Data compiled from publicly available research.[1][5][6]

Table 2: Cellular Activity of Representative GALK1 Inhibitors

| Compound Series | Cellular Assay | Effect |

| Phenylsulfonamide | Gal-1-P accumulation in primary patient fibroblasts | Demonstrated ability to lower Gal-1-P |

Data compiled from publicly available research.[1]

Signaling and Metabolic Pathways

The following diagrams illustrate the Leloir pathway of galactose metabolism and the proposed mechanism of action for a GALK1 inhibitor.

Caption: The Leloir Pathway and the point of intervention for this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods for characterizing GALK1 inhibitors.

GALK1 Biochemical Inhibition Assay (Kinase-Glo™)

This assay determines the in vitro potency of this compound by measuring the amount of ATP consumed during the phosphorylation of galactose.

Workflow Diagram:

Caption: Workflow for the GALK1 Kinase-Glo™ biochemical assay.

Materials:

-

Recombinant human GALK1 enzyme

-

D-Galactose

-

ATP

-

This compound (or other test compounds)

-

Kinase-Glo™ Luminescent Kinase Assay Kit (Promega)

-

Assay Buffer: 20 mM HEPES pH 8.0, 5 mM MgCl2, 60 mM NaCl, 1 mM DTT, and 0.01% BSA

-

1536-well assay plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Dispense 3 µL/well of ATP substrate solution (35 µM ATP) in assay buffer into 1536-well assay plates.

-

Add nanoliter quantities of the serially diluted this compound to the assay plates.

-

Add 1 µL/well of a solution containing recombinant human GALK1 and galactose in assay buffer. The final concentrations should be optimized, for example, 5-10 nM GALK1 and 100 µM galactose.

-

Incubate the reaction mixture at 37°C for a predetermined time (e.g., 60 minutes).

-

Equilibrate the plate to room temperature.

-

Add Kinase-Glo™ reagent according to the manufacturer's instructions. This reagent measures the amount of ATP remaining in the well.

-

Measure the luminescence signal using a plate reader. The signal is inversely proportional to GALK1 activity.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Galactose-1-Phosphate Accumulation Assay

This assay evaluates the ability of this compound to reduce the accumulation of Gal-1-P in a cellular model of Classic Galactosemia.

Workflow Diagram:

Caption: Workflow for the cellular Gal-1-P accumulation assay.

Materials:

-

Human fibroblast cell line derived from a Classic Galactosemia patient (GALT-deficient)

-

Cell culture medium and supplements

-

This compound

-

D-Galactose

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., ice-cold hypotonic buffer: 25mM Tris-HCl pH 7.4, 25mM NaCl, 0.5mM EDTA with protease inhibitors)

-

Method for Gal-1-P quantification (e.g., LC-MS/MS)

Procedure:

-

Culture GALT-deficient human fibroblasts in appropriate cell culture medium until they reach a suitable confluency (e.g., 80-90%).

-

Pre-treat the cells with varying concentrations of this compound for a specified period (e.g., 2-4 hours).

-

Challenge the cells with a final concentration of galactose (e.g., 10 mM) and incubate for a further period (e.g., 24 hours).

-

After incubation, wash the cells twice with ice-cold PBS.

-

Lyse the cells using an appropriate lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Quantify the concentration of Gal-1-P in the cell lysates using a validated method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Normalize the Gal-1-P levels to the total protein concentration of the lysate.

-

Determine the effect of this compound on Gal-1-P accumulation by comparing treated versus untreated cells.

Conclusion

The inhibition of GALK1 presents a promising therapeutic strategy for Classic Galactosemia by targeting the root cause of toxic metabolite accumulation. A selective and potent inhibitor, represented here as this compound, serves as an invaluable research tool to further validate this therapeutic hypothesis and to explore the downstream consequences of reducing the Gal-1-P burden in preclinical models. The experimental protocols and data presented in this guide provide a framework for the characterization and application of such inhibitors in the study of inborn errors of metabolism. Further research, including in vivo studies in relevant animal models, is warranted to translate the potential of GALK1 inhibition into a viable therapy for patients with Classic Galactosemia.

References

- 1. Discovery of novel inhibitors of human galactokinase by virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. thesgc.org [thesgc.org]

- 3. GALK1 galactokinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. medlineplus.gov [medlineplus.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

The Therapeutic Potential of Inhibiting Galactokinase 1 (GALK1) in Classic Galactosemia: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Classic Galactosemia is a rare genetic metabolic disorder resulting from a deficiency in the galactose-1-phosphate uridylyltransferase (GALT) enzyme.[1][2] This deficiency leads to the cellular accumulation of galactose-1-phosphate (Gal-1-P), a metabolite widely considered to be the primary pathogenic driver of the disease's severe long-term complications, which persist despite dietary galactose restriction.[3][4] A promising therapeutic strategy, known as substrate reduction therapy, aims to prevent the formation of this toxic metabolite by inhibiting the enzyme responsible for its synthesis, galactokinase 1 (GALK1).[4][5] This technical guide provides an in-depth overview of the rationale, development, and preclinical evaluation of GALK1 inhibitors as a potential treatment for Classic Galactosemia. It consolidates key quantitative data, details essential experimental protocols, and visualizes the core biochemical and logical frameworks underpinning this therapeutic approach.

The Pathophysiology of Classic Galactosemia and the Rationale for GALK1 Inhibition

The Leloir Pathway and Toxic Metabolite Accumulation

Galactose is primarily metabolized through the Leloir pathway. The first committed step is the phosphorylation of α-D-galactose to Gal-1-P, a reaction catalyzed by GALK1.[4][6] In healthy individuals, GALT then converts Gal-1-P to glucose-1-phosphate, which can enter mainstream glycolysis.[7][8] In Classic Galactosemia, a severe GALT deficiency disrupts this pathway, causing Gal-1-P to accumulate to toxic levels.[4][9] This buildup is hypothesized to be the main culprit behind the multi-systemic complications of the disease, including cognitive and neurological impairments, and premature ovarian insufficiency in females.[7][10] The standard-of-care, a galactose-restricted diet, is insufficient to prevent these long-term outcomes because the body endogenously produces galactose.[7]

When the Leloir pathway is blocked, galactose can be shunted into alternative metabolic routes, such as the polyol pathway. Here, aldose reductase converts galactose to galactitol.[7][11] The accumulation of this sugar alcohol contributes to specific pathologies, most notably the formation of cataracts.[6][7]

Figure 1. Galactose Metabolism and the Impact of GALT Deficiency.

The Substrate Reduction Hypothesis

The therapeutic strategy of inhibiting GALK1 is based on the "substrate reduction" hypothesis.[4] By blocking the very first step in the pathway, the production of the toxic substrate Gal-1-P can be prevented, thereby mitigating its downstream pathological effects.[1][3] This approach is supported by two key lines of evidence:

-

Clinical Phenotype: Patients with GALK1 deficiency (Type II Galactosemia) have a much milder clinical picture, primarily developing cataracts from galactitol accumulation but largely avoiding the severe systemic complications seen in Classic Galactosemia.[3][6][12]

-

Genetic Evidence: Studies in a mouse model of Classic Galactosemia (Galt mutant) demonstrated that Gal-1-P levels in the liver and brain were elevated 10- to 20-fold compared to wildtype mice. However, in mice doubly mutant for both Galt and Galk1, Gal-1-P levels were normalized, genetically proving that GALK1 is the necessary source of the elevated Gal-1-P.

References

- 1. Discovery of novel inhibitors of human galactokinase by virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Galactokinase 1 is the source of elevated galactose‐1‐phosphate and cerebrosides are modestly reduced in a mouse model of classic galactosemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Fragment Screening Reveals Starting Points for Rational Design of Galactokinase 1 Inhibitors to Treat Classic Galactosemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GALK inhibitors for classic galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GALK1 gene: MedlinePlus Genetics [medlineplus.gov]

- 7. Galactosemia Mechanism of Disease | HCP | Galactosemia.com [galactosemia.com]

- 8. Genetic testing - Galactosemia types I, II and III - GALT, GALE and GALK1 genes. - IVAMI [ivami.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. High-Throughput Screening for Human Galactokinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sweet and sour: an update on classic galactosemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Current and Future Treatments for Classic Galactosemia - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Pathophysiology of Galactosemia with GALK1-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Galactosemia and the Promise of GALK1 Inhibition

Classic galactosemia is a rare, inherited metabolic disorder characterized by the inability to properly metabolize galactose, a sugar found in milk and other dairy products. The disease stems from a deficiency in the enzyme galactose-1-phosphate uridylyltransferase (GALT), a key component of the Leloir pathway responsible for galactose metabolism. This enzymatic block leads to the accumulation of galactose-1-phosphate (Gal-1-P), a toxic metabolite considered a primary driver of the severe long-term complications associated with the disease, including cognitive impairment, speech difficulties, neurological problems, and primary ovarian insufficiency in females.[1]

Current standard of care relies on a strict galactose-restricted diet. While this diet can prevent the acute, life-threatening symptoms in newborns, it does not prevent the development of long-term complications. This has spurred the search for alternative therapeutic strategies. One promising approach is the inhibition of galactokinase 1 (GALK1), the enzyme responsible for the first step in the Leloir pathway: the phosphorylation of galactose to the toxic Gal-1-P.[2] By blocking GALK1, the production of Gal-1-P can be prevented, potentially mitigating the downstream pathological cascade.

This technical guide focuses on GALK1-IN-1, a known inhibitor of GALK1, as a tool to investigate the pathophysiology of galactosemia and as a potential therapeutic lead.

This compound: A Specific Inhibitor of Galactokinase 1

This compound is a small molecule inhibitor of galactokinase 1. Its chemical name is 2'-(benzo[d]oxazol-2-ylamino)-7',8'-dihydro-3'H-spiro[cyclopentane-1,4'-quinazolin]-5'(6'H)-one, and it is identified by the CAS number 669718-48-3. This compound has been identified as a galactokinase inhibitor in patent literature, specifically in patent WO2013043192A1.[3]

Chemical Structure and Properties

The chemical structure of this compound is presented below:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2'-(benzo[d]oxazol-2-ylamino)-7',8'-dihydro-3'H-spiro[cyclopentane-1,4'-quinazolin]-5'(6'H)-one | |

| CAS Number | 669718-48-3 | |

| Molecular Formula | C21H20N4O2 | |

| Molecular Weight | 360.41 g/mol | |

| IC50 (GALK1) | 4.2129 µM | MedChemExpress |

Note: Detailed experimental data on the physicochemical properties of this compound are not extensively available in peer-reviewed literature. The provided IC50 value is from a commercial vendor and references the patent WO2013043192A1.

Investigating Galactosemia Pathophysiology with this compound: Experimental Approaches

While detailed experimental studies specifically utilizing this compound are not widely published, this section outlines key experimental protocols that can be employed to investigate the pathophysiology of galactosemia using this or similar GALK1 inhibitors. These protocols are based on established methods in the field for characterizing GALK1 inhibitors.

In Vitro Enzyme Inhibition Assay

Objective: To determine the inhibitory potency of this compound against purified human GALK1 enzyme.

Methodology:

-

Recombinant Human GALK1 Expression and Purification: Express and purify recombinant human GALK1 protein using standard molecular biology techniques.

-

Kinase Activity Assay: Utilize a luminescence-based kinase assay (e.g., Kinase-Glo®) that measures ATP consumption during the phosphorylation of galactose.

-

Inhibition Profiling:

-

Prepare a series of dilutions of this compound.

-

Incubate the purified GALK1 enzyme with varying concentrations of the inhibitor.

-

Initiate the kinase reaction by adding galactose and ATP.

-

Measure the remaining ATP levels using the luminescence-based assay.

-

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Models of Galactosemia

Objective: To assess the ability of this compound to reduce the accumulation of galactose-1-phosphate in patient-derived cells.

Methodology:

-

Cell Culture: Culture human fibroblasts or other relevant cell types derived from galactosemia patients with known GALT mutations.

-

Galactose Challenge: Expose the cells to a medium containing a specific concentration of galactose to induce the accumulation of Gal-1-P.

-

Inhibitor Treatment: Treat the cells with varying concentrations of this compound for a defined period.

-

Metabolite Extraction and Analysis:

-

Lyse the cells and extract the intracellular metabolites.

-

Quantify the levels of galactose-1-phosphate using techniques such as liquid chromatography-mass spectrometry (LC-MS) or high-performance liquid chromatography (HPLC).

-

-

Data Analysis: Determine the effective concentration of this compound required to reduce Gal-1-P levels and assess any potential cellular toxicity.

Animal Models of Galactosemia

Objective: To evaluate the in vivo efficacy and safety of this compound in a relevant animal model of galactosemia.

Methodology:

-

Animal Model: Utilize a GALT-deficient animal model, such as a GALT knockout mouse or rat.

-

Inhibitor Administration: Administer this compound to the animals through an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses and for a specified duration.

-

Biochemical Analysis:

-

Collect blood and tissue samples (e.g., liver, brain) at different time points.

-

Measure the levels of galactose, galactitol, and galactose-1-phosphate in these samples using LC-MS or other sensitive analytical methods.

-

-

Phenotypic Assessment: Evaluate the impact of this compound treatment on galactosemia-related phenotypes, such as cataract formation, neurological function (e.g., motor coordination tests), and markers of organ damage.

-

Toxicology and Pharmacokinetics: Conduct studies to assess the safety profile and pharmacokinetic properties (absorption, distribution, metabolism, and excretion) of this compound.

Data Presentation: Summarizing Quantitative Findings

The following tables provide a template for organizing and presenting quantitative data from studies investigating GALK1 inhibitors. While specific data for this compound is limited in the public domain, these tables can be populated with data from ongoing or future experiments.

Table 2: In Vitro Inhibition of GALK1 Activity

| Compound | Target | Assay Type | IC50 (µM) |

| This compound | Human GALK1 | Luminescence-based | 4.2129 |

| Reference Inhibitor 1 | Human GALK1 | [Specify Assay] | [Value] |

| Reference Inhibitor 2 | Human GALK1 | [Specify Assay] | [Value] |

Table 3: Reduction of Galactose-1-Phosphate in Patient-Derived Fibroblasts

| Treatment | Galactose Challenge (mM) | Gal-1-P Level (nmol/mg protein) | % Reduction vs. Vehicle |

| Vehicle Control | 1 | [Value] | 0% |

| This compound (1 µM) | 1 | [Value] | [Value]% |

| This compound (10 µM) | 1 | [Value] | [Value]% |

| This compound (50 µM) | 1 | [Value] | [Value]% |

Table 4: In Vivo Efficacy in a GALT-Deficient Mouse Model

| Treatment Group (Dose) | Blood Gal-1-P (µM) | Liver Gal-1-P (nmol/g) | Brain Gal-1-P (nmol/g) | Cataract Score |

| Wild-Type Control | [Value] | [Value] | [Value] | [Value] |

| GALT-KO + Vehicle | [Value] | [Value] | [Value] | [Value] |

| GALT-KO + this compound (X mg/kg) | [Value] | [Value] | [Value] | [Value] |

| GALT-KO + this compound (Y mg/kg) | [Value] | [Value] | [Value] | [Value] |

Visualizing the Mechanism and Workflow

Diagrams generated using Graphviz (DOT language) can effectively illustrate the signaling pathways, experimental workflows, and logical relationships involved in the investigation of galactosemia with this compound.

The Leloir Pathway and the Site of GALK1 Inhibition

Caption: The Leloir pathway of galactose metabolism, highlighting the inhibitory action of this compound on GALK1.

Experimental Workflow for In Vitro Evaluation of this compound

Caption: A streamlined workflow for the in vitro characterization of this compound.

Logic Diagram for the Therapeutic Rationale of GALK1 Inhibition

Caption: The therapeutic rationale for using GALK1 inhibitors in classic galactosemia.

Conclusion and Future Directions

This compound represents a valuable chemical tool for dissecting the intricate pathophysiology of galactosemia. As a specific inhibitor of the first committed step in galactose metabolism, it allows for the investigation of the direct consequences of blocking Gal-1-P production in various experimental models. While publicly available data on this compound is currently limited, the experimental frameworks outlined in this guide provide a clear path for its characterization and for advancing our understanding of galactosemia.

Future research should focus on comprehensive preclinical studies of this compound and other potent and selective GALK1 inhibitors. Key areas of investigation include long-term efficacy and safety in animal models, the impact on a broader range of neurological and physiological endpoints, and the potential for combination therapies. Ultimately, the development of effective GALK1 inhibitors holds significant promise for a new generation of therapeutics that could finally address the unmet medical needs of individuals living with classic galactosemia.

References

- 1. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]

- 2. Discovery of novel inhibitors of human galactokinase by virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2013043192A1 - Galactokinase inhibitors for the treatment and prevention of associated diseases and disorders - Google Patents [patents.google.com]

The Potent GALK1 Inhibitor, NCATS-SM4487, Demonstrates Significant Reduction of Galactose-1-Phosphate Accumulation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effect of a potent and selective galactokinase 1 (GALK1) inhibitor, NCATS-SM4487, on the accumulation of galactose-1-phosphate (Gal-1-P). The inhibition of GALK1 is a promising therapeutic strategy for classic galactosemia, a rare genetic disorder characterized by the toxic buildup of Gal-1-P due to a deficiency in the galactose-1-phosphate uridylyltransferase (GALT) enzyme. By blocking the first committed step in galactose metabolism, GALK1 inhibitors aim to prevent the formation of Gal-1-P, thereby mitigating the downstream pathology of the disease.

Introduction to GALK1 and the Rationale for Inhibition

Galactokinase 1 (GALK1) is a key enzyme in the Leloir pathway, responsible for the phosphorylation of galactose to Gal-1-P.[1][2] In individuals with classic galactosemia, the inability to metabolize Gal-1-P leads to its accumulation in various tissues, causing severe long-term complications, including neurological damage, cataracts, and ovarian failure. The therapeutic hypothesis is that by inhibiting GALK1, the production of the toxic metabolite Gal-1-P can be significantly reduced, thus offering a potential treatment for this debilitating disease.[3][4][5] This approach is supported by the observation that individuals with a deficiency in GALK1 (Type II galactosemia) present with much milder symptoms, primarily cataracts, and do not accumulate Gal-1-P.[2]

NCATS-SM4487: A Potent and Selective GALK1 Inhibitor

Through structure-based drug design and optimization, a series of potent dihydropyrimidine (B8664642) inhibitors of human GALK1 have been developed.[4][6] One such lead compound, NCATS-SM4487, has demonstrated significant potency in both biochemical and cellular assays.[7]

Quantitative Data on the Efficacy of NCATS-SM4487

The inhibitory activity of NCATS-SM4487 has been quantified through various in vitro experiments. The following table summarizes the key quantitative data.

| Parameter | Value | Description | Reference |

| Biochemical IC50 (hGALK1) | 0.048 µM | The half-maximal inhibitory concentration of NCATS-SM4487 against purified human GALK1 enzyme. | [7] |

| Cellular Gal-1-P Reduction | 50% at 3 µM | The reduction of galactose-1-phosphate levels in fibroblasts derived from a patient with classic galactosemia after a galactose challenge, treated with 3 µM of NCATS-SM4487. | [7] |

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

GALK1 Biochemical Inhibition Assay (Kinase-Glo® Assay)

This assay determines the in vitro potency of inhibitors against purified GALK1.

Principle: The Kinase-Glo® assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity, and conversely, an increase in luminescence signifies inhibition of the kinase.

Protocol:

-

Enzyme and Substrate Preparation: Recombinant human GALK1 is purified. The reaction mixture is prepared with a buffer containing galactose and ATP at concentrations near their respective Km values.

-

Inhibitor Addition: A serial dilution of the test compound (e.g., NCATS-SM4487) is added to the reaction mixture in a 384-well plate.

-

Reaction Initiation and Incubation: The enzymatic reaction is initiated by the addition of GALK1. The plate is incubated at room temperature for a defined period (e.g., 60 minutes).

-

Signal Detection: The Kinase-Glo® reagent is added to the wells, which terminates the kinase reaction and initiates the luminescent signal generation.

-

Data Analysis: Luminescence is measured using a plate reader. The data is normalized to controls (no enzyme and no inhibitor) and the IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Cellular Galactose-1-Phosphate Accumulation Assay

This assay measures the ability of an inhibitor to reduce the accumulation of Gal-1-P in a cellular model of galactosemia.

Principle: Fibroblasts from patients with classic galactosemia are challenged with galactose to induce the accumulation of Gal-1-P. The effect of a GALK1 inhibitor on this accumulation is then quantified.[1][8]

Protocol:

-

Cell Culture: Human fibroblasts from a patient with classic galactosemia are cultured in a suitable medium.

-

Inhibitor Treatment: Cells are pre-incubated with various concentrations of the GALK1 inhibitor (e.g., NCATS-SM4487) for a specified time.

-

Galactose Challenge: The culture medium is then replaced with a medium containing a high concentration of galactose to stimulate Gal-1-P production.

-

Cell Lysis and Sample Preparation: After the galactose challenge, the cells are washed and lysed. The cell lysates are then processed to extract the metabolites.

-

Gal-1-P Quantification: The concentration of Gal-1-P in the cell lysates is determined using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10][11]

-

Data Analysis: The levels of Gal-1-P in inhibitor-treated cells are compared to those in untreated control cells to determine the percentage of reduction.

Visualizations

Signaling Pathway: The Leloir Pathway and the Site of GALK1 Inhibition

The following diagram illustrates the Leloir pathway of galactose metabolism and highlights the inhibitory action of NCATS-SM4487 on GALK1.

Caption: The Leloir Pathway and GALK1 Inhibition.

Experimental Workflow: Cellular Gal-1-P Accumulation Assay

The diagram below outlines the workflow for assessing the efficacy of a GALK1 inhibitor in a cell-based assay.

Caption: Workflow for Cellular Gal-1-P Assay.

Logical Relationship: Rationale for GALK1 Inhibition

This diagram illustrates the logical flow from the disease state to the therapeutic intervention.

Caption: Therapeutic Rationale for GALK1 Inhibition.

Conclusion

The potent and selective GALK1 inhibitor, NCATS-SM4487, effectively reduces the production of galactose-1-phosphate in both biochemical and cellular models of classic galactosemia. These findings provide a strong rationale for the continued development of GALK1 inhibitors as a potential therapeutic strategy for this rare metabolic disorder. Further in vivo studies are warranted to evaluate the safety and efficacy of this approach in a preclinical setting.

References

- 1. Discovery of novel inhibitors of human galactokinase by virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fragment Screening Reveals Starting Points for Rational Design of Galactokinase 1 Inhibitors to Treat Classic Galactosemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Structure-Based Optimization of Small Molecule Human Galactokinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. | BioWorld [bioworld.com]

- 8. Discovery of novel inhibitors of human galactokinase by virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. [Biological assay for galactose-1 phosphate measurement application in subjects with galactosemia] - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Cellular interactome of GALK1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the cellular targets of inhibitors targeting Galactokinase 1 (GALK1), a key enzyme in galactose metabolism. The accumulation of the GALK1 product, galactose-1-phosphate, is implicated in the pathology of Classic Galactosemia. Consequently, the development of potent and selective GALK1 inhibitors is a promising therapeutic strategy. This document summarizes the binding affinities of representative GALK1 inhibitors, details key experimental protocols for target identification and validation, and provides visual representations of the relevant biological pathways and experimental workflows. While a specific compound designated "GALK1-IN-1" was not identified in the public literature at the time of this writing, this guide focuses on well-characterized inhibitors of GALK1 to provide a comprehensive resource for researchers in the field.

Introduction to GALK1 as a Therapeutic Target

Galactokinase 1 (GALK1) is the initial and committing enzyme in the Leloir pathway, which is responsible for the metabolism of galactose. GALK1 catalyzes the phosphorylation of galactose to galactose-1-phosphate (Gal-1-P). In the genetic disorder Classic Galactosemia, a deficiency in the downstream enzyme galactose-1-phosphate uridylyltransferase (GALT) leads to the toxic accumulation of Gal-1-P. This buildup is considered a primary driver of the severe multi-organ complications associated with the disease. Therefore, inhibiting GALK1 to reduce the production of Gal-1-P is a compelling therapeutic approach. The ideal GALK1 inhibitor would exhibit high potency for its target and a clean off-target profile to minimize potential side effects.

Quantitative Analysis of GALK1 Inhibitor Binding Affinities

The potency and selectivity of several GALK1 inhibitors have been characterized using various biochemical and cellular assays. The following tables summarize the available quantitative data for representative compounds.

Table 1: On-Target Activity of Representative GALK1 Inhibitors

| Compound Name | Synonym(s) | Target | Assay Type | IC50 (µM) | Species | Reference |

| NCGC00238624 | Compound 1 | GALK1 | Biochemical | 7.69 | Human | [1] |

| GALK1 | Biochemical | 13.67 | Mouse | [1] | ||

| T1 | Spiro-benzoxazole | GALK1 | Biochemical | 12 | Human | [2] |

| T2 | Spiro-benzoxazole | GALK1 | Biochemical | 17 | Human | [2] |

| Cpd36 | - | GALK1 | Cellular | Not Reported | - | [3] |

Note: IC50 is the half-maximal inhibitory concentration. A lower value indicates higher potency. Quantitative binding affinity data for Cpd36 was not available in the reviewed literature.

Table 2: Selectivity Profile of NCGC00238624

| Off-Target | Assay Type | Concentration Tested (µM) | Result | Reference |

| GALK2 | Biochemical | 10 | Inactive | [1] |

| Kinome Panel | KINOMEscan | 10 | Negligible cross-reactivity | [1] |

Note: While a KINOMEscan was performed for NCGC00238624 and showed high selectivity, the detailed dataset was not publicly available.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental strategies is crucial for understanding the mechanism of action of GALK1 inhibitors.

The Leloir Pathway and GALK1 Inhibition

The following diagram illustrates the central role of GALK1 in the Leloir pathway and the therapeutic intervention point for GALK1 inhibitors.

Caption: The Leloir pathway, illustrating GALK1's role and inhibitor action.

Experimental Workflow for Cellular Target Identification

This diagram outlines a general workflow for identifying the on- and off-targets of a kinase inhibitor like a GALK1 inhibitor.

Caption: A generalized workflow for identifying kinase inhibitor targets.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of GALK1 inhibitors.

GALK1 Biochemical Inhibition Assay (Kinase-Glo™ Format)

This protocol is adapted from established methods for measuring kinase activity by quantifying ATP consumption.

Objective: To determine the in vitro potency (IC50) of a test compound against recombinant human GALK1.

Materials:

-

Recombinant human GALK1 enzyme

-

D-Galactose

-

ATP

-

Kinase-Glo™ Luminescent Kinase Assay Kit

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20

-

Test compound (e.g., "this compound") dissolved in DMSO

-

White, opaque 384-well assay plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 1 mM, with 11 subsequent 1:3 dilutions.

-

Enzyme and Substrate Preparation:

-

Prepare a 2X enzyme solution of GALK1 in Assay Buffer.

-

Prepare a 2X substrate solution containing D-galactose and ATP in Assay Buffer. The final concentrations in the assay should be close to the Km for each substrate (e.g., 100 µM for galactose and 35 µM for ATP).

-

-

Assay Plate Setup:

-

Add 50 nL of the serially diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 5 µL of the 2X GALK1 enzyme solution to each well.

-

Incubate at room temperature for 15 minutes to allow for compound binding to the enzyme.

-

-

Kinase Reaction:

-

Initiate the reaction by adding 5 µL of the 2X substrate solution to each well.

-

Mix the plate gently and incubate at 30°C for 60 minutes.

-

-

Signal Detection:

-

Equilibrate the Kinase-Glo™ Reagent to room temperature.

-

Add 10 µL of Kinase-Glo™ Reagent to each well to stop the kinase reaction and initiate the luminescent signal.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

The luminescent signal is inversely proportional to GALK1 activity.

-

Normalize the data to the vehicle (DMSO) control (0% inhibition) and a control with no enzyme (100% inhibition).

-

Plot the normalized data against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Thermal Shift Assay (CETSA) for GALK1 Target Engagement

This protocol outlines a method to confirm that a GALK1 inhibitor binds to its target in a cellular context.

Objective: To assess the target engagement of a GALK1 inhibitor by measuring its effect on the thermal stability of the GALK1 protein in intact cells.

Materials:

-

Human cell line expressing GALK1 (e.g., HEK293T)

-

Cell culture medium and supplements

-

Test compound (e.g., "this compound") dissolved in DMSO

-

PBS (Phosphate-Buffered Saline) with protease and phosphatase inhibitors

-

Lysis buffer (e.g., RIPA buffer)

-

PCR tubes or 96-well PCR plate

-

Thermocycler

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Anti-GALK1 primary antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Cell Treatment:

-

Culture cells to ~80% confluency.

-

Treat the cells with the test compound at various concentrations or with DMSO (vehicle control) for 1-2 hours at 37°C.

-

-

Cell Harvesting and Heating:

-

Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermocycler. Include an unheated control at 37°C.

-

-

Cell Lysis and Protein Extraction:

-

Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 37°C water bath.

-

Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

-

-

Sample Analysis:

-

Carefully collect the supernatant (soluble protein fraction).

-

Determine the protein concentration of each sample.

-

Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an anti-GALK1 antibody.

-

-

Data Analysis:

-

Quantify the band intensities for GALK1 at each temperature for both the compound-treated and vehicle-treated samples.

-

Plot the band intensity (as a percentage of the 37°C control) against the temperature to generate a melting curve for GALK1.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates that the compound binds to and stabilizes the GALK1 protein, confirming target engagement.

-

Conclusion

The development of specific GALK1 inhibitors holds significant promise for the treatment of Classic Galactosemia. This guide provides a framework for the characterization of such inhibitors, from initial biochemical potency determination to cellular target engagement and selectivity profiling. The provided data tables, pathway and workflow diagrams, and detailed experimental protocols serve as a valuable resource for researchers dedicated to advancing our understanding and therapeutic targeting of GALK1. As new inhibitors are developed, the application of these and other advanced techniques will be critical in elucidating their full cellular interactome and ensuring the development of safe and effective medicines.

References

A Deep Dive into the Basic Research Applications of a Potent GALK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the foundational research applications of potent and selective inhibitors of Galactokinase 1 (GALK1). The primary focus of GALK1 inhibition is as a substrate reduction therapy for Classic Galactosemia, a rare metabolic disorder. This document provides a comprehensive overview of the mechanism of action, key quantitative data for representative inhibitors, detailed experimental protocols for their evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: The Rationale for GALK1 Inhibition

Classic Galactosemia is an autosomal recessive disorder caused by a deficiency in the enzyme galactose-1-phosphate uridylyltransferase (GALT).[1][2] This deficiency leads to the accumulation of galactose-1-phosphate (Gal-1-P), which is considered a primary pathogenic driver of the disease's severe multi-systemic complications.[1][3] The therapeutic strategy behind GALK1 inhibition is to prevent the initial phosphorylation of galactose, thereby blocking the production of the toxic Gal-1-P metabolite.[1][3] This "substrate reduction" approach has gained traction as a potential treatment for various inborn errors of metabolism.[1]

GALK1 is a member of the GHMP (galactokinase, homoserine kinase, mevalonate (B85504) kinase, and phosphomevalonate kinase) family of small molecule kinases.[1][4] It catalyzes the ATP-dependent phosphorylation of α-D-galactose to produce Gal-1-P, the first committed step in the Leloir pathway of galactose metabolism.[1][4][5] The development of potent and selective GALK1 inhibitors, therefore, represents a promising therapeutic avenue for Classic Galactosemia.

Quantitative Data for Representative GALK1 Inhibitors

A number of small molecule inhibitors of human GALK1 (hGALK1) have been identified and characterized. These compounds belong to various chemical series, including spiro-benzoxazoles, dihydropyrimidines, and phenylsulfonamides.[1][6][7] Their efficacy is typically evaluated by their half-maximal inhibitory concentration (IC50) in biochemical and cell-based assays.

Table 1: Biochemical Potency of Selected GALK1 Inhibitors

| Compound ID | Chemical Series | Inhibition Type | Target | IC50 (nM) | Reference |

| Compound 1 | Dihydropyrimidine | ATP Competitive | hGALK1 | < 100 | [6] |

| T1 | Spiro-benzoxazole | ATP Competitive | hGALK1 | Low Micromolar | [1] |

| T2 | Spiro-benzoxazole | ATP Competitive | hGALK1 | Low Micromolar | [1] |

| Compound 38 | Dihydropyrimidine Analog | ATP Competitive | hGALK1 | < 100 | [6] |

| Compound 53 | Dihydropyrimidine Analog | ATP Competitive | hGALK1 | < 100 | [6] |

| Phenylsulfonamide Series | Phenylsulfonamide | Not Specified | hGALK1 | Not Specified | [7] |

Table 2: Cellular Activity and Pharmacokinetic Properties of an Optimized Dihydropyrimidine Inhibitor

| Parameter | Value | Reference |

| Cellular Gal-1P Accumulation IC50 | Low Micromolar | [6] |

| Mouse Pharmacokinetics | Suitable for in vivo studies | [6] |

Signaling Pathways and Logical Relationships

The primary signaling pathway relevant to GALK1 inhibition is the Leloir pathway of galactose metabolism. Understanding this pathway is crucial for comprehending the mechanism of action of GALK1 inhibitors.

The logical workflow for the development and application of a GALK1 inhibitor in a research context follows a structured path from initial discovery to preclinical evaluation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of potent GALK1 inhibitors.

Recombinant Human GALK1 Expression and Purification

Objective: To produce purified, active hGALK1 for use in biochemical assays.

Materials:

-

E. coli expression system (e.g., BL21(DE3))

-

Expression vector containing His-tagged hGALK1

-

Luria-Bertani (LB) broth

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors)

-

Ni-NTA affinity chromatography column

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)

-

Size-exclusion chromatography column

Protocol:

-

Transform the hGALK1 expression vector into competent E. coli cells.

-

Inoculate a starter culture and grow overnight at 37°C.

-

Use the starter culture to inoculate a larger volume of LB broth and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and incubate at 18°C overnight.

-

Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

-

Lyse the cells by sonication or high-pressure homogenization.

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the His-tagged hGALK1 with elution buffer.

-

Further purify the protein using size-exclusion chromatography.

-

Assess purity by SDS-PAGE and determine protein concentration.

GALK1 Biochemical Inhibition Assay (Kinase-Glo™ Assay)

Objective: To determine the in vitro potency (IC50) of a compound against hGALK1.

Materials:

-

Purified recombinant hGALK1

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

ATP

-

D-Galactose

-

Test compound serially diluted in DMSO

-

Kinase-Glo™ Luminescent Kinase Assay Kit (Promega)

-

384-well white plates

-

Luminometer

Protocol:

-

Prepare a reaction mixture containing assay buffer, hGALK1, and D-galactose.

-

Dispense the test compound at various concentrations into the wells of a 384-well plate.

-

Add the reaction mixture to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and detect the remaining ATP by adding the Kinase-Glo™ reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to DMSO controls.

-

Determine the IC50 value by fitting the data to a four-parameter dose-response curve.

Cellular Galactose-1-Phosphate Accumulation Assay

Objective: To assess the ability of a GALK1 inhibitor to reduce Gal-1-P levels in a cellular context.

Materials:

-

GALT-deficient patient-derived fibroblasts

-

Galactose-free cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS)

-

Test compound serially diluted in DMSO

-

D-Galactose

-

Hypotonic lysis buffer (e.g., 25 mM Tris-HCl pH 7.4, 25 mM NaCl, 0.5 mM EDTA, protease inhibitors)

-

Alkaline phosphatase

-

Reagents for quantifying Gal-1-P (e.g., via a coupled enzymatic assay that measures NADH production)

Protocol:

-

Plate GALT-deficient fibroblasts in a multi-well plate and culture until confluent.

-

Replace the medium with fresh galactose-free medium containing the test compound at various concentrations and incubate for 2-4 hours at 37°C.[6]

-

Induce Gal-1-P accumulation by adding D-galactose to the medium to a final concentration of 0.05% (a "galactose challenge").[6]

-

Incubate for an additional 4 hours at 37°C.[6]

-

Wash the cells with PBS and lyse them in hypotonic lysis buffer.

-

Clarify the lysates by centrifugation.

-

Measure the Gal-1-P concentration in the supernatant using a suitable method, such as an alkaline phosphatase-coupled enzymatic assay.

-

Normalize the Gal-1-P concentration to the total protein concentration of the lysate.

-

Calculate the percent reduction in Gal-1-P accumulation for each compound concentration relative to vehicle-treated controls.

-

Determine the cellular IC50 value.

Conclusion

Potent and selective GALK1 inhibitors represent a promising therapeutic strategy for Classic Galactosemia by targeting the root cause of toxic metabolite accumulation. The basic research applications of these inhibitors are crucial for validating this therapeutic hypothesis, understanding the pathophysiology of the disease, and providing the foundation for drug development. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field, facilitating the continued investigation and development of novel treatments for this debilitating disorder. The use of robust biochemical and cellular assays, as outlined here, is essential for the characterization of new inhibitor candidates and their progression towards clinical evaluation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. ora.ox.ac.uk [ora.ox.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structure-Based Optimization of Small Molecule Human Galactokinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-Based Optimization of Small Molecule Human Galactokinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

The Impact of GALK1-IN-1 on Galactitol Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Classic galactosemia is an inborn error of metabolism characterized by the inability to properly metabolize galactose, leading to the accumulation of toxic metabolites, primarily galactose-1-phosphate (Gal-1-P) and galactitol. The accumulation of Gal-1-P is widely considered a key driver of the long-term complications associated with the disease. A promising therapeutic strategy involves the inhibition of galactokinase 1 (GALK1), the enzyme that catalyzes the first step in galactose metabolism. This technical guide provides an in-depth analysis of the core principles behind GALK1 inhibition, with a specific focus on the potential impact of the inhibitor GALK1-IN-1 on the formation of galactitol. While direct experimental data on the effect of this compound on galactitol levels is not yet publicly available, this document synthesizes the existing scientific literature to provide a comprehensive overview of the underlying mechanisms, relevant experimental protocols, and a scientifically reasoned hypothesis on the expected outcomes.

Introduction to Galactose Metabolism and Galactosemia

The Leloir pathway is the primary route for galactose metabolism in humans. In this pathway, dietary galactose is first phosphorylated by galactokinase 1 (GALK1) to form Gal-1-P.[1][2] Subsequently, galactose-1-phosphate uridylyltransferase (GALT) converts Gal-1-P to UDP-galactose. In classic galactosemia, a deficiency in GALT activity leads to the accumulation of Gal-1-P.[1][2] This buildup is cytotoxic and is associated with the severe long-term complications of the disease, including cognitive impairment, speech problems, and primary ovarian insufficiency.

When the Leloir pathway is impaired, galactose is shunted into alternative metabolic routes. One such pathway is the reduction of galactose to galactitol, a sugar alcohol, by the enzyme aldose reductase.[3] Galactitol is poorly metabolized and cannot easily cross cell membranes, leading to its intracellular accumulation. This accumulation creates an osmotic imbalance, causing cell swelling and damage, which is a major contributor to the formation of cataracts in galactosemia patients.[4]

The Rationale for GALK1 Inhibition

The primary therapeutic goal in classic galactosemia is to reduce the levels of toxic metabolites. Since the accumulation of Gal-1-P is a central pathogenic event, inhibiting its production by targeting GALK1 is a logical therapeutic approach.[5][6] By blocking the first committed step in galactose metabolism, GALK1 inhibitors are expected to prevent the downstream accumulation of Gal-1-P. Several small molecule inhibitors of GALK1 have been developed and have shown promise in reducing Gal-1-P levels in preclinical studies.[7][8][9]

This compound: A Galactokinase Inhibitor

This compound is a known inhibitor of galactokinase 1.[10][11] While information in the public domain is limited, its fundamental biochemical activity has been characterized.

Quantitative Data for this compound and Other Select Inhibitors

The following table summarizes the available quantitative data for this compound and provides a comparative look at another GALK1 inhibitor, NCGC00238624, for which more data is available.

| Inhibitor | Target | IC50 | Effect on Gal-1-P | Effect on Galactitol | Reference |

| This compound | Galactokinase 1 (GALK1) | 4.2129 µM | Data not publicly available | Data not publicly available | [10][11] |

| NCGC00238624 | Galactokinase 1 (GALK1) | 7.69 µM (human), 13.67 µM (mouse) | Lowered Gal-1-P levels in primary patient fibroblasts | Data not publicly available | [12] |

Note: The effect of GALK1 inhibitors on galactitol levels is an area of active research and has been noted in the literature as an aspect that "remains to be investigated".[5]

Hypothesized Impact of this compound on Galactitol Formation